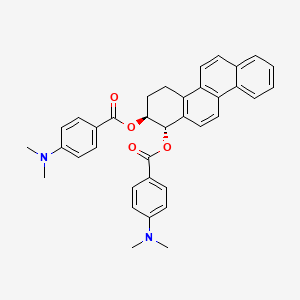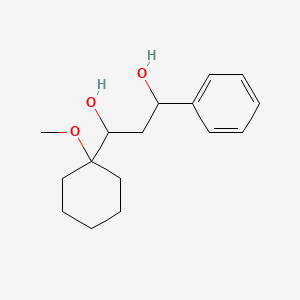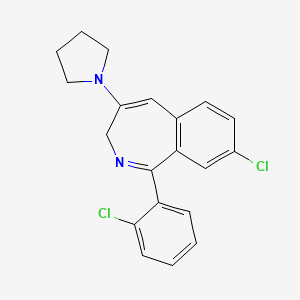silane CAS No. 82319-13-9](/img/structure/B14423789.png)
[(1-Chloroprop-1-en-2-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloroprop-1-en-2-yl)oxysilane is a chemical compound with the molecular formula C6H13ClOSi. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloroprop-1-en-2-yl)oxysilane typically involves the reaction of 1-chloroprop-1-en-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
In industrial settings, the production of (1-Chloroprop-1-en-2-yl)oxysilane may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
(1-Chloroprop-1-en-2-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the prop-1-en-2-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can react with the chlorine atom.
Electrophiles: Such as halogens or acids, can add to the double bond.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Addition Products: The addition of electrophiles to the double bond results in the formation of new organosilicon compounds.
Scientific Research Applications
(1-Chloroprop-1-en-2-yl)oxysilane has several applications in scientific research:
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which (1-Chloroprop-1-en-2-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable compounds. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-1-propen-2-yl)oxysilane
- 1-chloroprop-1-en-2-yloxy(trimethyl)silane
Uniqueness
(1-Chloroprop-1-en-2-yl)oxysilane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo both substitution and addition reactions makes it a versatile reagent in various chemical processes.
Properties
CAS No. |
82319-13-9 |
|---|---|
Molecular Formula |
C6H13ClOSi |
Molecular Weight |
164.70 g/mol |
IUPAC Name |
1-chloroprop-1-en-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C6H13ClOSi/c1-6(5-7)8-9(2,3)4/h5H,1-4H3 |
InChI Key |
NRTNVNBYQQJVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCl)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


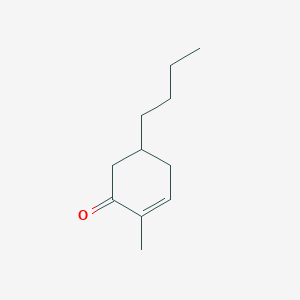
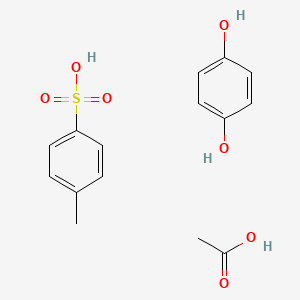

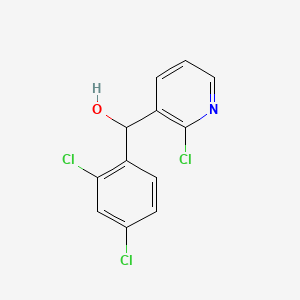
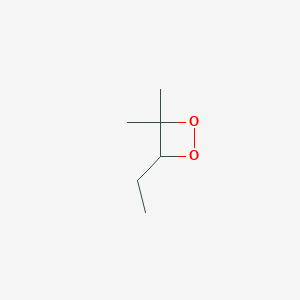
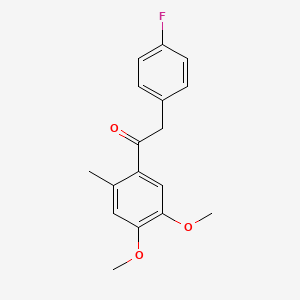
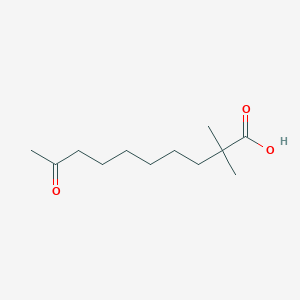


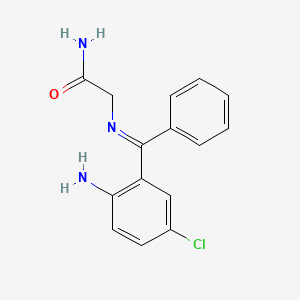
![{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene](/img/structure/B14423760.png)
